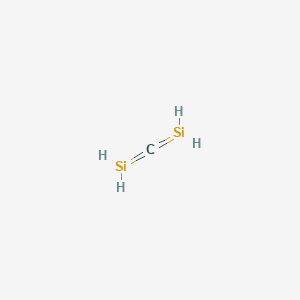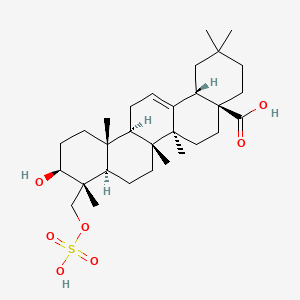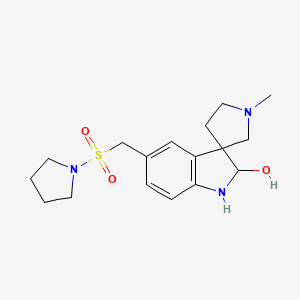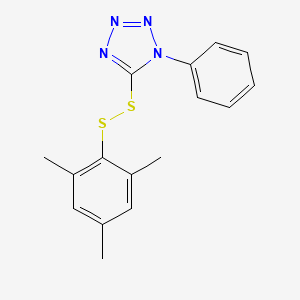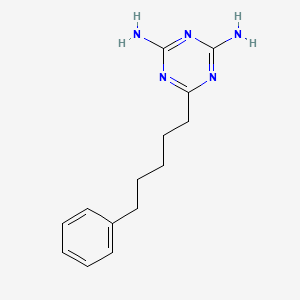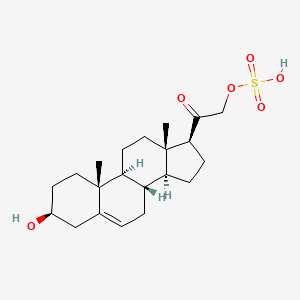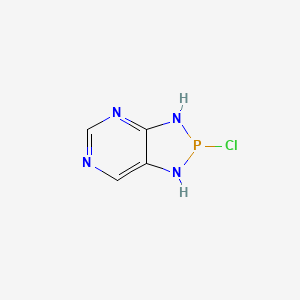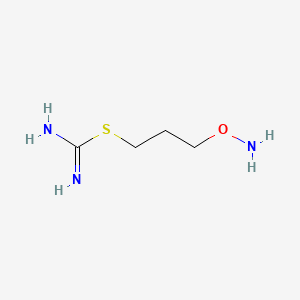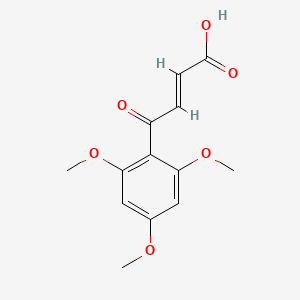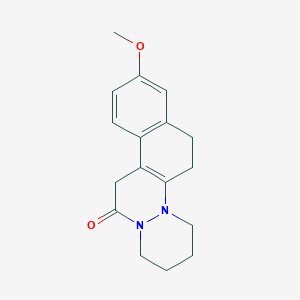
9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” typically involves multi-step organic reactions. The process may start with the formation of the core heterocyclic structure, followed by the introduction of the methoxy group and other functional groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
“9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” could be investigated for its potential biological activity. This includes studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Researchers may investigate its ability to modulate specific biological targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its heterocyclic structure may impart desirable characteristics, such as stability and reactivity, to the materials.
作用機序
The mechanism of action of “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
類似化合物との比較
Similar Compounds
Similar compounds to “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” include other heterocyclic compounds with comparable structures and functional groups. Examples may include:
- 1,2,3,4-Tetrahydroquinoline derivatives
- Benzimidazole derivatives
- Pyridazine derivatives
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
22020-78-6 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
14-methoxy-2,7-diazatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),11(16),12,14-tetraen-8-one |
InChI |
InChI=1S/C17H20N2O2/c1-21-13-5-6-14-12(10-13)4-7-16-15(14)11-17(20)19-9-3-2-8-18(16)19/h5-6,10H,2-4,7-9,11H2,1H3 |
InChIキー |
QEMIBERVKDTUNJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)N4CCCCN4C(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


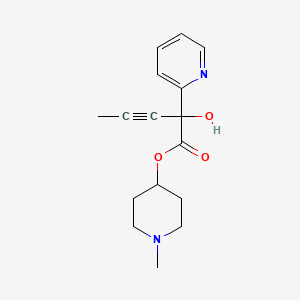
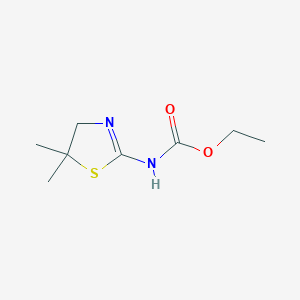
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
